molecular formula C25H20N2O3 B2366200 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide CAS No. 895652-79-6

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No. B2366200
CAS RN: 895652-79-6
M. Wt: 396.446
InChI Key: XLMSJLWQJJVGLJ-UHFFFAOYSA-N
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Description

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide, also known as BQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. BQCA is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a G protein-coupled receptor that is involved in modulating synaptic transmission and plasticity.

Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the chemical structure of interest, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies indicated similar binding modes to known antitumor agents, suggesting potential therapeutic applications in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

Antimalarial Activity

Research on structurally related quinoline derivatives has shown excellent antimalarial activity against resistant strains of Plasmodium berghei in mice, as well as activity in primate models. These findings suggest that quinoline derivatives, by extension potentially including 2-(3-Benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide, could have significant applications in the development of antimalarial drugs (L. M. Werbel et al., 1986).

Imaging of Translocator Protein in Brain

F-labeled PET ligands related to the chemical structure have been used to visualize the increase in translocator protein (TSPO) expression in the infarcted rat brain, with potential applications in imaging studies of TSPO in primates. This suggests that derivatives of 2-(3-Benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide could be valuable in neuroimaging and the study of neurological diseases (Joji Yui et al., 2010).

Anti-inflammatory and Analgesic Activities

Furoquinolines, with a structure related to 2-(3-Benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide, have shown potent anti-inflammatory and analgesic activities, suggesting potential therapeutic applications in the treatment of pain and inflammation (J. Sharada et al., 1987).

properties

IUPAC Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-17-9-5-7-13-21(17)26-23(28)16-27-15-20(24(29)18-10-3-2-4-11-18)25(30)19-12-6-8-14-22(19)27/h2-15H,16H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMSJLWQJJVGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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